N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide
CAS No.: 941986-12-5
Cat. No.: VC4241652
Molecular Formula: C25H29N3O2
Molecular Weight: 403.526
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941986-12-5 |
|---|---|
| Molecular Formula | C25H29N3O2 |
| Molecular Weight | 403.526 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29) |
| Standard InChI Key | YDYGTBWPELXOQL-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Introduction
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound belonging to the class of naphthamide derivatives. It features a naphthalene backbone substituted with a morpholinoethyl group and a dimethylaminophenyl moiety, making it significant in medicinal chemistry and synthetic organic chemistry due to its potential applications in drug development .
Synthesis and Characterization
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide involves several key steps using standard organic synthesis techniques. The reaction conditions, including temperature, solvent choice, and reaction time, must be optimized to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reactions and characterize the final product.
Potential Applications and Biological Activity
This compound is of interest in various scientific fields due to its potential biological activities. While specific mechanisms are not extensively documented, similar compounds often exhibit biological activity through interactions with specific biological targets such as enzymes or receptors. Further research is needed to elucidate specific pathways affected by this compound, which could include studies on its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Similar compounds, such as other naphthamide derivatives, have shown potential in drug development due to their biological activities. For example, 2-ethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide exhibits potential antimicrobial and antifungal properties, suggesting that these compounds could interfere with microbial metabolism or cell wall synthesis.
Data Table: Comparison of Naphthamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide | C25H29N3O2 | 403.5 | 941986-12-5 |
| 2-ethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide | Not specified | 356.46 | 941896-80-6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume